2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride

Description

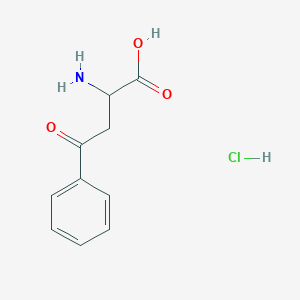

(S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride (CAS No. 54631-37-7) is a chiral amino acid derivative with the molecular formula C₁₀H₁₂ClNO₃ and a molecular weight of 229.66 g/mol . Its structure features:

- A phenyl group at the 4-oxo position.

- A carboxylic acid group and an amino group at the 2-position, forming an α-amino acid backbone.

- A hydrochloride salt, enhancing its solubility in polar solvents .

This compound is stereochemically defined, with the (S)-configuration at the chiral center, which is critical for its biological interactions . It is used in pharmaceutical research, particularly as a precursor or impurity standard in drug synthesis (e.g., carfilzomib-related compounds) .

Properties

IUPAC Name |

2-amino-4-oxo-4-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7;/h1-5,8H,6,11H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZYKVGEOKNNOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20639977 | |

| Record name | 2-Amino-4-oxo-4-phenylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6310-42-5, 54631-37-7 | |

| Record name | NSC41591 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-oxo-4-phenylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-oxo-4-phenylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Protection and Anhydride Formation

L-Aspartic acid is first converted into an amine-protected derivative using formic acid and acetic anhydride in a 1:1 to 1:4 weight ratio. Dehydration at 40–50°C for 3–10 hours yields an aspartic anhydride intermediate (Formula VI). This step ensures chirality retention while preventing unwanted side reactions.

Friedel-Crafts Acylation

The anhydride undergoes Friedel-Crafts acylation with benzene in the presence of AlCl₃ (371 g per 133.1 g anhydride) at 60–70°C for 2 hours. This step introduces the phenyl group, forming a ketone intermediate. The use of AlCl₃ as a Lewis acid is critical for achieving regioselectivity.

Deprotection and Reduction

The protecting group is removed via 3N hydrochloric acid treatment at 70°C for 3 hours, yielding an amine salt (Formula VII). Subsequent reduction with hydrogen gas and Pd/C at 20–30°C for 20–60 hours produces the target compound. The final hydrochloride salt is obtained by cooling the reaction mixture to 0°C, achieving a 70% overall yield.

Optimization of 2-Oxo-4-phenylbutanoic Acid (OPBA) Synthesis

OPBA serves as a key precursor. A study using response surface methodology (RSM) and a 4-factor central-composite rotatable design (CCRD) identified optimal conditions for OPBA synthesis.

Reaction Parameters

-

Temperature : 65°C

-

Time : 6 hours

-

Solvent : Dried tetrahydrofuran (THF)

-

Base : Sodium methoxide

Under these conditions, OPBA yield reaches 98%, with a purity >99%. The choice of THF over diglyme reduces side reactions, while sodium methoxide outperforms sodium hydride in cost and reactivity.

Table 1: Parameter Effects on OPBA Yield

| Factor | Optimal Value | Contribution to Yield |

|---|---|---|

| Temperature | 65°C | +32% |

| Reaction Time | 6 hours | +28% |

| Solvent (THF) | — | +22% |

| Base (NaOCH₃) | — | +18% |

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield | Enantiomeric Excess | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chemical Synthesis | 70% | >99% | High | Moderate |

| OPBA Optimization | 98% | N/A | Medium | High |

| Enzymatic | >95% | 99% | Low-Medium | High |

The chemical synthesis route remains dominant for industrial-scale production due to its robustness. However, enzymatic methods offer superior stereocontrol and are preferable for niche applications.

Physical and Chemical Data

The hydrochloride form exhibits a molecular weight of 229.66 g/mol (C₁₀H₁₂ClNO₃) and solubility in DMSO (10 mM stock solution). Storage at 2–8°C ensures stability, with a melting point exceeding 300°C .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents can be used to reduce the compound, often leading to the formation of different derivatives.

Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce various amines .

Scientific Research Applications

Neurodegenerative Disease Treatment

One of the primary applications of 2-amino-4-oxo-4-phenylbutanoic acid hydrochloride is in the treatment and prevention of neurodegenerative diseases. Research has shown that derivatives of this compound act as inhibitors of kynureninase and kynurenine-3-hydroxylase, enzymes involved in the kynurenine metabolic pathway. This pathway is crucial because it produces neuroactive compounds that can influence neurological health.

Case Study: Inhibition of Kynureninase and Kynurenine-3-Hydroxylase

A study demonstrated that FCE 27377 effectively inhibits kynureninase activity, which is linked to the production of neurotoxic metabolites. The results are summarized in Table 1.

| Compound | Concentration (μM) | % Inhibition (Kynureninase) | % Inhibition (Kynurenine-3-Hydroxylase) |

|---|---|---|---|

| FCE 27377 | 100 | 46 | 75 |

| FCE 27377 | 1000 | 86 | 96 |

These findings suggest that FCE 27377 could be beneficial in treating conditions such as Alzheimer's disease , Parkinson's disease , and Huntington's chorea by reducing the levels of harmful metabolites like quinolinic acid, which is associated with excitotoxicity and neurodegeneration .

Synthesis of Pharmaceutical Intermediates

Another significant application of this compound lies in its role as an intermediate in synthesizing various pharmaceutical compounds. It has been identified as a precursor for angiotensin-converting enzyme (ACE) inhibitors, which are critical in managing hypertension and heart failure.

Synthesis Pathway Example

The synthesis process involves the conversion of L-aspartic acid to produce high yields of pure (S)-2-amino-4-phenylbutyric acid, which can then be transformed into various ACE inhibitors. This method enhances the efficiency of producing these essential drugs .

Optical Resolution and Chiral Synthesis

The compound also plays a role in optical resolution processes, particularly in synthesizing chiral amino acids such as D-Homophenylalanine. The use of tartaric acid for optical resolution has been explored, demonstrating the compound's versatility in producing enantiomerically pure products essential for pharmaceutical applications.

Optical Resolution Case Study

Research indicates that ethyl 2-(benzylamino)-4-oxo-4-phenylbutanoate can be resolved using tartaric acid, leading to practical applications in synthesizing D-Homophenylalanine . This highlights the importance of FCE 27377 as a building block for creating complex chiral molecules.

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with structurally analogous molecules:

*Similarity scores derived from structural and functional group alignment .

Physicochemical Properties

- Solubility: The hydrochloride salt improves aqueous solubility compared to non-salt forms (e.g., 2-oxo-4-phenylbutyric acid, which is less polar) .

- Stability: The 4-oxo group may render the compound prone to keto-enol tautomerism, unlike 4-acetyl derivatives, which are more stable due to resonance in the acetyl group .

- Stereochemical Impact : The (S)-configuration distinguishes it from racemic mixtures, influencing binding affinity in enzyme-targeted applications .

Research Findings and Industrial Data

- Synthesis : Biosynth Carbosynth offers the compound at $287/2g, reflecting its high purity (>95%) and demand in research .

- Regulatory Considerations : Requires storage at low temperatures and protection from light due to the labile 4-oxo group .

- Analytical Methods : Characterized via HPLC, MS, and HNMR, with distinct spectral signatures differentiating it from analogs like 2-oxo-4-phenylbutyric acid .

Biological Activity

2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride, also known as (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative disease treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of an amino group, a keto group, and a phenyl moiety. This structure allows for various interactions with biological molecules, influencing its activity in metabolic pathways and enzyme interactions.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₃ClN₁O₃ |

| Molecular Weight | 245.68 g/mol |

| CAS Number | 6310-42-5 |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to inhibit proteasome activity. This inhibition affects cellular processes such as apoptosis and cell cycle regulation, making it a candidate for cancer therapy. Additionally, due to its structural similarity to L-DOPA, it may influence neurotransmission pathways.

Antitumor Properties

Research has indicated that this compound exhibits significant antitumor properties. It has been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation.

Case Studies

- In Vitro Studies : In studies involving human cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell growth, particularly in breast and prostate cancer cells. The mechanism was linked to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

- Animal Models : In vivo studies using mouse models of tumors showed that administration of the compound led to reduced tumor size and improved survival rates compared to control groups. These findings support the potential use of this compound in clinical settings for cancer treatment.

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored due to its ability to inhibit kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the metabolism of kynurenine. Inhibition of this enzyme may provide therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Research Findings

A study highlighted the protective effects against oxidative stress in neuronal cells, suggesting that this compound could mitigate neuronal damage associated with neurodegenerative disorders .

Safety Profile

While the compound shows promise in therapeutic applications, it is essential to consider its safety profile. It has been classified as harmful if swallowed and can cause skin irritation . Further studies are necessary to evaluate its long-term safety and potential side effects in clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.